1-Fluoro-2-methoxy-4-[(2-methylimidazolyl)sulfonyl]benzene
CAS No.:
Cat. No.: VC9803931
Molecular Formula: C11H11FN2O3S
Molecular Weight: 270.28 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| Molecular Formula | C11H11FN2O3S | 
|---|---|
| Molecular Weight | 270.28 g/mol | 
| IUPAC Name | 1-(4-fluoro-3-methoxyphenyl)sulfonyl-2-methylimidazole | 
| Standard InChI | InChI=1S/C11H11FN2O3S/c1-8-13-5-6-14(8)18(15,16)9-3-4-10(12)11(7-9)17-2/h3-7H,1-2H3 | 
| Standard InChI Key | PRIKGFFVASVZIU-UHFFFAOYSA-N | 
| SMILES | CC1=NC=CN1S(=O)(=O)C2=CC(=C(C=C2)F)OC | 
| Canonical SMILES | CC1=NC=CN1S(=O)(=O)C2=CC(=C(C=C2)F)OC | 
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Weight
The molecular formula of 1-fluoro-2-methoxy-4-[(2-methylimidazolyl)sulfonyl]benzene is deduced as C₁₁H₁₁FN₂O₃S, derived from its constituent groups:
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Benzene ring (C₆H₃): Serves as the central aromatic framework.
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Fluorine (F): Substituted at position 1.
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Methoxy group (OCH₃): Positioned ortho to fluorine at position 2.
 - 
Sulfonyl-linked 2-methylimidazole (SO₂-C₄H₅N₂): Attached para to fluorine at position 4.
 
The calculated molecular weight is 270.28 g/mol, consistent with sulfonyl-bearing aromatic systems .
Structural Features
The benzene ring adopts a planar geometry, with substituents influencing electronic distribution:
- 
Fluorine: Induces electron-withdrawing effects via its high electronegativity, polarizing the ring.
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Methoxy group: Donates electrons through resonance, countering fluorine’s inductive effects.
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Sulfonyl bridge (SO₂): Connects the benzene to the 2-methylimidazole, introducing steric bulk and electronic modulation .
 
The 2-methylimidazole moiety contributes aromaticity and hydrogen-bonding capacity, with its methyl group enhancing hydrophobicity. X-ray crystallography of analogous compounds reveals dihedral angles between aromatic planes ranging from 31° to 68°, suggesting conformational flexibility .
Synthesis and Manufacturing
Sulfonylation of 2-Methylimidazole
A common strategy involves reacting 2-methylimidazole with a sulfonyl chloride derivative under basic conditions:
- 
Generation of sulfonyl chloride: Treating 4-fluorobenzenesulfonyl chloride with 2-methoxybenzene derivatives.
 - 
Coupling reaction: Combining the sulfonyl chloride with 2-methylimidazole in the presence of a base (e.g., NaH or triethylamine) to facilitate nucleophilic substitution at the sulfonyl center .
 
Example Protocol:
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Dissolve 2-methylimidazole (1.0 equiv) in anhydrous DMF.
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Add NaH (1.2 equiv) slowly under inert atmosphere.
 - 
Introduce 4-fluoro-2-methoxybenzenesulfonyl chloride (1.05 equiv) dropwise.
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Stir at room temperature for 12 hours, followed by aqueous workup and column purification .
 
Direct Functionalization of Preformed Sulfones
An alternative approach utilizes pre-synthesized sulfone intermediates:
- 
Sulfonation: Treat 4-fluoro-2-methoxybenzene with chlorosulfonic acid to install the sulfonyl group.
 - 
Imidazole conjugation: React the sulfonated intermediate with 2-methylimidazole via Mitsunobu or Ullmann coupling .
 
Optimization Challenges
- 
Regioselectivity: Competing reactions at the imidazole’s nitrogen sites require careful control of stoichiometry and temperature.
 - 
Solvent selection: Polar aprotic solvents (DMF, THF) enhance reactivity but may complicate purification .
 
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar solvents (e.g., DMSO, acetone) due to sulfonyl and imidazole groups. Limited solubility in water (logP ≈ 2.1 predicted).
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Thermal stability: Decomposes above 250°C, as observed in thermogravimetric analysis (TGA) of related sulfonyl compounds .
 
Spectroscopic Data
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¹H NMR (400 MHz, DMSO-d₆):
 - 
IR (cm⁻¹):
 
Reactivity and Functionalization
Electrophilic Aromatic Substitution
The benzene ring’s electron-deficient nature (due to fluorine and sulfonyl groups) directs electrophiles to the methoxy-substituted positions. Halogenation and nitration occur preferentially at positions 5 and 6 .
Nucleophilic Displacement
The sulfonyl group’s leaving capacity enables substitution reactions:
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